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Compound of Interest

Compound Name:
1-Boc-4-(morpholine-4-

carbonyl)piperidine

Cat. No.: B1598462 Get Quote

An In-depth Technical Guide to 1-Boc-4-(morpholine-4-carbonyl)piperidine: Properties,

Synthesis, and Applications

Introduction
tert-Butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate, commonly referred to as 1-Boc-4-
(morpholine-4-carbonyl)piperidine, is a synthetically valuable bifunctional molecule. It serves

as a versatile building block in medicinal chemistry and drug discovery. Its structure is

characterized by a piperidine core functionalized at the 1-position with a tert-butoxycarbonyl

(Boc) protecting group and at the 4-position with a stable morpholine amide.

The Boc group provides a crucial element of control, allowing for the masking of the piperidine

nitrogen's reactivity, which can be selectively removed under acidic conditions for subsequent

elaboration. The morpholine amide moiety at the C4 position often imparts favorable

physicochemical properties, such as increased aqueous solubility and metabolic stability, to

parent molecules. This guide, intended for researchers and drug development professionals,

provides a comprehensive overview of the chemical properties, synthesis, reactivity, and

practical applications of this important synthetic intermediate.

Physicochemical and Spectroscopic Profile
The fundamental properties of 1-Boc-4-(morpholine-4-carbonyl)piperidine are summarized

below. While comprehensive experimental data is not widely published, a profile can be
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constructed from vendor information and predictive modeling based on its constituent

functional groups.

Property Value Source

CAS Number 757949-39-6 [1]

Molecular Formula C₁₅H₂₆N₂O₄ Calculated

Molecular Weight 298.38 g/mol Calculated

Appearance
White to off-white solid

(Expected)
Inferred

Storage Temperature 2-8°C [1]

Predicted pKa -0.87 ± 0.20 [1]

Spectroscopic Characterization (Predicted)
Detailed experimental spectra for this specific compound are not readily available in public

databases. However, a robust spectroscopic profile can be predicted based on the analysis of

its chemical structure.

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine

equivalent protons of the tert-butyl group of the Boc protector around δ 1.4-1.5 ppm. The

protons of the piperidine and morpholine rings would appear as complex multiplets in the δ

1.6-4.2 ppm region. Specifically, the piperidine protons adjacent to the nitrogen (C2-H, C6-H)

are expected to be broad and located around δ 2.9-4.2 ppm, while the morpholine protons

would typically appear as two distinct multiplets around δ 3.5-3.7 ppm.

¹³C NMR: The carbon spectrum would be distinguished by several key signals: the

carbamate carbonyl (Boc C=O) around δ 155 ppm, the amide carbonyl around δ 170-175

ppm, and the quaternary carbon of the Boc group near δ 80 ppm. The distinct carbons of the

piperidine and morpholine rings would populate the δ 25-70 ppm region.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would prominently

feature two strong carbonyl (C=O) stretching bands. The carbamate carbonyl is expected

around 1690 cm⁻¹, while the tertiary amide carbonyl should appear at a lower wavenumber,
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typically 1630-1650 cm⁻¹. Additional significant peaks would include C-H stretching bands

around 2850-3000 cm⁻¹ and C-N and C-O stretching in the fingerprint region (1000-1300

cm⁻¹).

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound

would show a strong protonated molecular ion [M+H]⁺ at m/z 299. A common and diagnostic

fragmentation pattern would be the loss of the Boc group (-100 amu) or isobutylene (-56

amu) from the parent ion.

Synthesis and Purification
The most logical and industrially scalable synthesis of 1-Boc-4-(morpholine-4-
carbonyl)piperidine is achieved through a standard amide coupling reaction.

Retrosynthetic Analysis & Strategy
The tertiary amide bond is the key disconnection point. This retrosynthetic approach identifies

the two commercially available starting materials: 1-Boc-piperidine-4-carboxylic acid (also

known as 1-Boc-isonipecotic acid) and morpholine. The core of the synthesis is the formation

of the amide bond, which requires the activation of the carboxylic acid. This is typically

accomplished using a variety of peptide coupling reagents to ensure high yield and purity under

mild conditions.

Synthetic Workflow Diagram
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Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: HATU-Mediated Amide
Coupling
This protocol describes a reliable method using HATU (1-[Bis(dimethylamino)methylene]-1H-

1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent

that minimizes side reactions.
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Materials:

1-Boc-piperidine-4-carboxylic acid (1.0 eq)

Morpholine (1.1 eq)

HATU (1.1 eq)

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ethyl acetate (EtOAc)

Hexanes

Procedure:

Reaction Setup: To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous

DMF, add morpholine (1.1 eq) and DIPEA (2.5 eq). Stir the solution at room temperature for

10 minutes.

Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Add HATU (1.1 eq)

portion-wise, ensuring the internal temperature remains below 10°C.

Causality Explanation:HATU is a urea-based coupling agent that rapidly converts the

carboxylic acid to a highly reactive O-acylisourea intermediate. DIPEA is a non-

nucleophilic base used to neutralize the hexafluorophosphate salt and maintain a basic

pH, which is optimal for the nucleophilic attack by morpholine. The reaction is cooled

initially to control the exothermic reaction upon adding the coupling agent.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

carboxylic acid is consumed.

Aqueous Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer

sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

Self-Validation Insight:The water washes remove the bulk of the DMF. The NaHCO₃ wash

is critical to remove any unreacted carboxylic acid and acidic byproducts. The brine wash

removes residual water from the organic phase.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, typically

using a gradient of ethyl acetate in hexanes, to afford the pure 1-Boc-4-(morpholine-4-
carbonyl)piperidine.

Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal nature of its functional groups.

The amide is highly stable, while the Boc group is designed for facile removal.

Primary Reaction: Boc Group Deprotection
The most important reaction of this molecule is the acid-catalyzed cleavage of the Boc

protecting group to liberate the secondary amine of the piperidine ring. This unmasked nitrogen

serves as a nucleophilic handle for introducing further molecular complexity.

Protocol: TFA-Mediated Deprotection

Dissolve 1-Boc-4-(morpholine-4-carbonyl)piperidine (1.0 eq) in dichloromethane (DCM).

Add trifluoroacetic acid (TFA) (5-10 eq), typically as a 25-50% solution in DCM, at 0°C.

Stir the mixture at room temperature for 1-2 hours.

Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
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The resulting product is the trifluoroacetate salt of the deprotected piperidine. It can be

converted to the free base by dissolving the residue in DCM and washing with a base like

saturated NaHCO₃ or by passing it through a basic ion-exchange resin.

Reactivity and Application Pathway
The deprotected intermediate is a cornerstone for building diverse chemical libraries,

particularly in the synthesis of pharmacologically active agents where a piperidine core is

desired.
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Caption: Key deprotection reaction and subsequent functionalization pathways.

Applications in Drug Discovery
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The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous

approved drugs. This specific building block is valuable for several reasons:

Scaffold for SAR: The free piperidine nitrogen, after deprotection, allows for the systematic

introduction of various substituents (N-alkylation, N-arylation, etc.). This is a fundamental

strategy in exploring Structure-Activity Relationships (SAR) to optimize drug candidates for

potency and selectivity.[2]

Precursor to Bioactive Molecules: Piperidine-based structures are common in antagonists for

receptors like CCR5 (an anti-HIV target) and in compounds targeting the central nervous

system.[2][3] The morpholine amide can act as a key hydrogen bond acceptor and improve

pharmacokinetic properties.

Fentanyl Analog Synthesis: While heavily regulated, related N-Boc-4-substituted piperidines

are known precursors in the synthesis of fentanyl and its analogs, where the piperidine

nitrogen is eventually alkylated with a phenethyl group.[3][4][5]

Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 1-Boc-4-(morpholine-4-
carbonyl)piperidine is not readily available. Therefore, prudent safety measures should be

based on the properties of structurally related compounds and general principles of laboratory

safety.

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat,

safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid

inhalation of dust. Avoid contact with skin and eyes.[6][7]

Storage: Store in a tightly sealed container in a cool, dry place as recommended by suppliers

(2-8°C).[1]

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (except for

intended reactions like Boc deprotection).[8]

Conclusion
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1-Boc-4-(morpholine-4-carbonyl)piperidine is a highly functional and synthetically tractable

building block. Its key features—a stable morpholine amide for influencing physicochemical

properties and a strategically placed, acid-labile Boc protecting group—make it an asset for

constructing complex molecules. For researchers in organic synthesis and drug discovery, a

thorough understanding of its properties, reactivity, and handling provides a reliable foundation

for its effective use in the development of novel chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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